2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride
Description
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride (hereafter referred to as TMT) is a methyl-substituted benzene derivative featuring three amine groups, each protonated as a hydrochloride salt. It is primarily utilized in materials science for synthesizing porous polymers and metal-organic frameworks (MOFs) due to its rigid aromatic structure and ability to coordinate with metal ions . TMT is commercially available at high purity grades (>98%), as noted by suppliers like Alfa Aesar and GLPBIO, and is strictly designated for research purposes .
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3,5-triamine;trihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.3ClH/c1-4-7(10)5(2)9(12)6(3)8(4)11;;;/h10-12H2,1-3H3;3*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJPWQRAUBETOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1N)C)N)C)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of Mesitylene
Mesitylene (1,3,5-trimethylbenzene) serves as the starting material due to its symmetrical substitution pattern, which directs nitration to the remaining aromatic positions. The nitration employs a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled conditions. The sulfuric acid acts as a catalyst and dehydrating agent, enhancing the electrophilicity of the nitronium ion (NO₂⁺).
Reaction Conditions
- Temperature : 0–5°C (ice-bath cooling to prevent over-nitration)
- Molar Ratio : Mesitylene : HNO₃ : H₂SO₄ = 1 : 3.3 : 10
- Time : 6–8 hours
The product, 1,3,5-trimethyl-2,4,6-trinitrobenzene, is isolated via filtration and dried under vacuum, yielding a pale yellow crystalline solid.
Reduction of Nitro Groups to Amines
The reduction of 1,3,5-trimethyl-2,4,6-trinitrobenzene to 2,4,6-trimethylbenzene-1,3,5-triamine is achieved using hydrazine hydrate (N₂H₄·H₂O) in a mixed solvent system of methanol and water. Hydrazine acts as a stoichiometric reducing agent, transferring electrons to the nitro groups via a series of intermediates, ultimately yielding primary amines.
Optimized Reduction Protocol
- Solvent : Methanol/water (3:1 v/v)
- Hydrazine Hydrate : 6 equivalents per nitro group
- Temperature : Reflux (65–70°C)
- Time : 12–16 hours
- Molar Concentration : 0.123–0.255 mol/L
Post-reduction, the mixture is concentrated under reduced pressure, and the triamine is crystallized, washed with cold ethanol, and dried. Reported yields for this step range from 75–86% .
Formation of the Trihydrochloride Salt
The freebase triamine is converted to its trihydrochloride salt through protonation with hydrochloric acid (HCl). This step enhances the compound’s stability and solubility in aqueous systems.
Salt Formation Procedure
- Dissolve 2,4,6-trimethylbenzene-1,3,5-triamine in absolute ethanol (20 mL/g).
- Add concentrated HCl (37%, 3.1 equivalents) dropwise under ice cooling.
- Stir for 1 hour, then evaporate the solvent under vacuum.
- Recrystallize the residue from ethanol/diethyl ether to obtain white crystals.
The trihydrochloride form is characterized by a molecular weight of 274.6 g/mol and a melting point of >250°C (dec.).
Mechanistic and Steric Considerations
Nitration Regioselectivity
The methyl groups on mesitylene exert both electron-donating and steric effects , directing nitration to the less hindered para positions relative to existing substituents. The use of fuming nitric acid ensures complete nitration despite the deactivating nature of the methyl groups.
Reduction Pathway
Hydrazine-mediated reduction proceeds via the Meerwein-Ponndorf-Verley mechanism , where hydrazine acts as a hydride donor. The reaction is facilitated by the electron-withdrawing nitro groups, which stabilize intermediate species. Steric hindrance from the methyl groups is mitigated by the protic solvent system, which enhances reactant mobility.
Analytical Characterization
The trihydrochloride salt is validated through spectroscopic and chromatographic methods:
Key Analytical Data
| Technique | Data |
|---|---|
| ¹H NMR (D₂O) | δ 2.25 (s, 9H, CH₃), 3.45 (s, 6H, NH₃⁺), 7.10 (s, 3H, aromatic H) |
| ESI-MS | m/z 207.1 [M - 3HCl + H]⁺ |
| HPLC Purity | >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) |
Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Substitution Reactions
The primary amine groups participate in electrophilic substitution reactions under controlled conditions.
Sulfonylation with Tosyl Chloride
Reaction with p-toluenesulfonyl chloride (TsCl) yields mono-, di-, or tritosylated derivatives depending on stoichiometry:
| TsCl Equivalents | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| 1.8 | Ditosylamide (12b ) | 80% | THF, EtN, RT | |
| ≥3.0 | Tritosylamide (12a ) | 75% | THF, EtN, RT |
Key Observations :
-
Steric hindrance from methyl groups limits full tritosylation unless excess TsCl is used.
-
The tritosylamide derivative (12a ) exhibits low reactivity in subsequent alkylation attempts (e.g., with methyl iodide) due to steric and electronic deactivation .
Condensation Reactions
The compound reacts with carbonyl-containing reagents to form cyclic products.
Reaction with Paraformaldehyde
In the presence of methylphosphonic acid diethyl ester (MeP(OEt)), condensation yields a tricyclic bis-aminal (16 ):
| Reagents | Product | Conditions | Notes | Source |
|---|---|---|---|---|
| Paraformaldehyde, MeP(OEt) | Tricyclic bis-aminal (16 ) | THF, reflux, 24 h | Forms diastereomers (RR/SS and RS/SR) due to chiral P centers . |
Mechanistic Insight :
-
The reaction proceeds via imine intermediate formation, followed by cyclization facilitated by the phosphonate catalyst .
Acid-Base Behavior
The trihydrochloride salt dissociates in aqueous solution, exhibiting weak basicity:
Implications :
-
The compound acts as a polyprotic base, with stepwise deprotonation influencing its solubility and reactivity in biological or synthetic environments .
Oxidative Decomposition
Under strong acidic conditions (e.g., 9.25 M HCl), decomposition products include cross-linked polymers and aldehydes, as observed via C NMR .
Stability in Solvents
-
Stable : DMSO, DMF, aqueous HCl (≤1 M).
-
Unstable : Concentrated HCl (>9 M), leading to aldehyde formation and polymerization .
Comparative Reactivity with Analogues
Reactivity differences between methyl- and ethyl-substituted derivatives:
| Compound | Sulfonylation Yield (Tritosylamide) | Alkylation Reactivity | Source |
|---|---|---|---|
| 2,4,6-Trimethyl derivative (trihydrochloride) | 75% | Low | |
| 2,4,6-Triethyl derivative | 84% | Moderate |
Key Factor :
Scientific Research Applications
Scientific Research Applications
- Catalysis : TMTBT has been explored as a catalyst in organic reactions due to its ability to stabilize transition states. Its triamine structure provides multiple coordination sites for metal ions, enhancing catalytic efficiency.
- Polymer Chemistry : TMTBT is utilized in the synthesis of polyamines and polyurethanes. Its unique structure allows for the development of polymers with improved thermal stability and mechanical properties.
- Biological Studies : The compound has been investigated for its potential role in drug delivery systems and as a building block for bioactive molecules. Its amine groups facilitate interactions with biological macromolecules, making it a candidate for pharmaceutical applications.
- Environmental Applications : TMTBT has shown promise in the remediation of heavy metal-contaminated sites due to its chelating properties. It can bind to metal ions, thereby reducing their bioavailability and toxicity in the environment.
Data Table: Applications Overview
| Application Area | Description | Key Benefits |
|---|---|---|
| Catalysis | Used as a catalyst in organic reactions | Enhanced reaction rates |
| Polymer Chemistry | Building block for polyamines and polyurethanes | Improved thermal stability |
| Biological Studies | Potential drug delivery systems | Facilitates interactions with biomolecules |
| Environmental Remediation | Chelating agent for heavy metals | Reduces metal bioavailability |
Case Study 1: Catalytic Activity
A study demonstrated that TMTBT could effectively catalyze the synthesis of amides from carboxylic acids and amines. The reaction showed a significant increase in yield compared to traditional catalysts, indicating TMTBT's potential in industrial applications .
Case Study 2: Polymer Development
Research involving TMTBT as a precursor for polyurethanes revealed that polymers synthesized using TMTBT exhibited superior mechanical properties and thermal resistance compared to those made from conventional polyamines. This finding suggests that TMTBT can be utilized to create high-performance materials suitable for demanding applications .
Case Study 3: Environmental Impact
In an environmental study, TMTBT was tested for its efficacy in removing lead ions from contaminated water sources. The results indicated a high removal efficiency, showcasing its potential as an eco-friendly solution for heavy metal remediation .
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function. The compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
TMT belongs to a class of aromatic triamine hydrochlorides. Key structural analogs and their distinguishing features include:
Table 1: Structural Comparison
| Compound Name | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| TMT | Benzene | Three methyl groups | Three -NH₂·HCl groups |
| Benzene-1,3,5-triamine trihydrochloride | Benzene | None | Three -NH₂·HCl groups |
| Melamine phosphate (1,3,5-triazine derivative) | Triazine | Phosphate counterion | Three -NH₂ groups, phosphate |
| 2,4,6-Triaminobenzene-1,3,5-trithiol HCl | Benzene | Three thiol (-SH) groups | Three -NH₂·HCl groups |
Key Observations :
- Triazine vs. Benzene : Melamine phosphate’s triazine core reduces aromaticity, altering electronic properties and reactivity compared to TMT .
- Thiol Functionalization : Thiol-substituted analogs exhibit higher reactivity due to -SH groups, enabling disulfide bond formation, unlike TMT’s inert methyl groups .
Physicochemical Properties
Table 2: Physicochemical Data
Hazard Profiles and Regulatory Status
Table 3: Hazard and Regulatory Comparison
Critical Notes:
- TMT’s structural alignment with SIN List substances (e.g., persistent, bioaccumulative, or toxic chemicals) necessitates further toxicological evaluation despite its current research-only designation .
- Melamine phosphate’s hazard profile is inferred from melamine, which has low acute toxicity but raises concerns about chronic exposure .
Biological Activity
2,4,6-Trimethylbenzene-1,3,5-triamine trihydrochloride, often referred to as mesitylene triamine, is a chemical compound characterized by its unique structure comprising three amino groups and three methyl groups. This configuration imparts distinct chemical reactivity and biological activity, making it a subject of interest in various scientific fields including medicinal chemistry and biochemistry.
- Molecular Formula : C9H15N3·3HCl
- Molecular Weight : 232.54 g/mol
- CAS Number : 100306-38-5
The biological activity of this compound primarily stems from its amino groups which can engage in hydrogen bonding and electrostatic interactions with proteins and enzymes. These interactions can modulate enzymatic activities and influence cellular signaling pathways. The compound also participates in redox reactions that may affect oxidative stress within cells.
Biological Applications
- Enzyme Interactions : Studies indicate that the compound can serve as a substrate or inhibitor for various enzymes, affecting metabolic pathways.
- Antimicrobial Activity : Preliminary research suggests potential antimicrobial properties against certain bacterial strains.
- Drug Development : Its structural characteristics make it a candidate for designing new pharmaceuticals targeting specific biological pathways.
Research Findings
A variety of studies have explored the biological implications of this compound:
Case Study 1: Enzyme Inhibition
In a study examining the inhibition of specific enzymes involved in metabolic processes, this compound demonstrated significant inhibitory effects on enzyme activity at micromolar concentrations. This suggests its potential as a lead compound in drug design targeting metabolic disorders.
Case Study 2: Antimicrobial Properties
Another research effort evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited bacteriostatic effects at higher concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,5-Triaminobenzene | Lacks methyl groups | Lower reactivity |
| 2,4-Dimethylbenzene-1,3-diamine | Fewer amino groups | Reduced biological activity |
| 2,4,6-Trimethylbenzene-1,3,5-triyltrimethanamine | Similar structure but with additional methylene groups | Enhanced chemical reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
